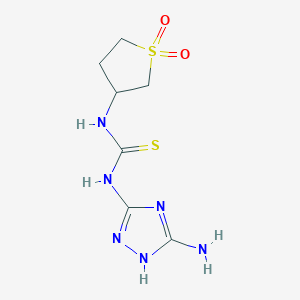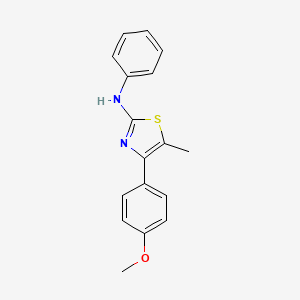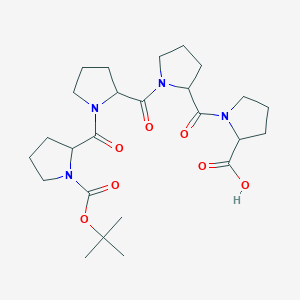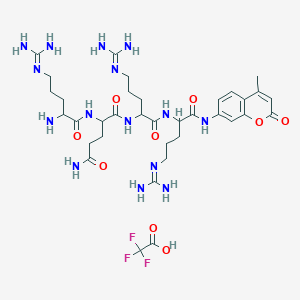
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is a complex organic compound that features both a benzenesulfonyl chloride group and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25-40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions due to the presence of the activated double bond in the pyrrole ring.
Polymerization: The compound can undergo polymerization and copolymerization with various unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines for aza-Michael reactions and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions include sulfonamide derivatives and various polymeric materials, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antibacterial, anti-inflammatory, and antitumor agents.
Materials Science: Due to its ability to undergo polymerization, the compound is used in the synthesis of advanced materials with unique properties.
Biological Research: The compound’s derivatives are studied for their selective inhibitory activity against various proteins, including enzymes involved in intracellular signaling.
Mécanisme D'action
The mechanism of action of Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in its antibacterial and antitumor activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,4-Dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- is unique due to the presence of both a sulfonyl chloride group and a methoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Propriétés
Numéro CAS |
152903-99-6 |
|---|---|
Formule moléculaire |
C11H8ClNO5S |
Poids moléculaire |
301.70 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrol-1-yl)-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO5S/c1-18-9-3-2-7(19(12,16)17)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 |
Clé InChI |
JYSICLHVFJEFSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12114478.png)

![3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B12114502.png)
![5-[(2-hydroxybenzoyl)amino]pentanoic Acid](/img/structure/B12114504.png)

![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-methoxybenzoate](/img/structure/B12114519.png)
![2-Thiazolamine, 5-[(4-ethylphenyl)methyl]-](/img/structure/B12114524.png)



![(4E)-5-(4-ethylphenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114547.png)
![N4-cyclopropyl-6-(2-ethyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pyrimidine-2,4-diamine](/img/structure/B12114551.png)


